molecular formula C10H13N3O B11748953 [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11748953
M. Wt: 191.23 g/mol
InChI Key: AGFHHHXVUSRORF-UHFFFAOYSA-N
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Description

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a heterocyclic compound that features both furan and pyrazole rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of furan and pyrazole derivatives. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: Both the furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated furan and pyrazole derivatives.

Scientific Research Applications

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual heterocyclic structure, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C10H13N3O/c1-13-5-4-9(12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3

InChI Key

AGFHHHXVUSRORF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=CO2

Origin of Product

United States

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